molecular formula C18H16Cl3N5O2 B14113538 8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B14113538
M. Wt: 440.7 g/mol
InChI Key: NIJLNFNZXQULIH-UHFFFAOYSA-N
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Description

8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a purine core, substituted with chloroethyl and dichlorobenzyl groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the chloroethyl group: This step often involves alkylation reactions using chloroethyl reagents under controlled conditions.

    Attachment of the dichlorobenzyl group: This can be done through nucleophilic substitution reactions, where the dichlorobenzyl group is introduced using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include:

    Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloroethyl and dichlorobenzyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Can result in the formation of alcohols or amines.

    Substitution: Can yield a variety of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. This compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to various biological effects.

    Interfere with cellular processes: Such as DNA replication or protein synthesis, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: The parent compound.

    Other substituted purines: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H16Cl3N5O2

Molecular Weight

440.7 g/mol

IUPAC Name

6-(2-chloroethyl)-2-[(2,4-dichlorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H16Cl3N5O2/c1-10-8-25-14-15(22-17(25)24(10)6-5-19)23(2)18(28)26(16(14)27)9-11-3-4-12(20)7-13(11)21/h3-4,7-8H,5-6,9H2,1-2H3

InChI Key

NIJLNFNZXQULIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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